N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}hydroxylamine

Catalog No.
S861292
CAS No.
920502-11-0
M.F
C9H8N4O
M. Wt
188.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}hy...

CAS Number

920502-11-0

Product Name

N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}hydroxylamine

IUPAC Name

N-[[4-(1,2,4-triazol-1-yl)phenyl]methylidene]hydroxylamine

Molecular Formula

C9H8N4O

Molecular Weight

188.19 g/mol

InChI

InChI=1S/C9H8N4O/c14-12-5-8-1-3-9(4-2-8)13-7-10-6-11-13/h1-7,14H

InChI Key

IXQFSTIIAGMVKE-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C=NO)N2C=NC=N2

Canonical SMILES

C1=CC(=CC=C1C=NO)N2C=NC=N2

Isomeric SMILES

C1=CC(=CC=C1/C=N/O)N2C=NC=N2

Anticancer Activity

Apoptosis Induction

Sensor Development

Coordination Polymers

Aromatase Inhibition

Antiviral Activity

Organocatalysis

Material Science Applications

Application Summary: Due to their structural characteristics, triazole derivatives are used in the development of materials with specific electronic and mechanical properties.

Methods of Application: The derivatives are used to synthesize new materials, and their properties are characterized using techniques such as X-ray diffraction and electron microscopy .

Results: The synthesized materials exhibit unique properties that can be applied in electronics, photonics, and as functional materials in various industries .

Agrochemical Development

Scientific Field: Agricultural Chemistry

Application Summary: Triazole derivatives are studied for their use in developing new agrochemicals, such as pesticides and herbicides, to improve crop protection.

Methods of Application: The compounds are tested for their efficacy in controlling agricultural pests and diseases, with both laboratory and field trials being conducted .

Results: Some derivatives have shown high efficacy as agrochemicals, offering a potential alternative to traditional pesticides and herbicides .

Environmental Monitoring

Scientific Field: Environmental Science

Application Summary: Triazole derivatives are utilized in environmental monitoring as part of sensor systems to detect pollutants and other environmental hazards.

Methods of Application: The compounds are integrated into sensor devices, and their sensitivity to various environmental analytes is tested under controlled conditions .

Results: These sensors have demonstrated the potential to accurately detect and measure environmental pollutants, aiding in environmental protection efforts .

N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}hydroxylamine is a chemical compound characterized by its unique structure, which includes a hydroxylamine functional group linked to a phenyl ring substituted with a 1H-1,2,4-triazole moiety. This compound is notable for its potential applications in medicinal chemistry and agricultural chemistry due to its biological activity and reactivity.

Due to the lack of specific research, a mechanism of action cannot be established for this compound. However, hydrazones can exhibit various biological activities depending on their structure. Some hydrazones have been shown to possess anti-microbial, anti-cancer, and anti-tubercular properties [, ]. The presence of the 1,2,4-triazole ring might further influence its biological activity, but this remains speculative without dedicated research.

  • Skin and eye irritation: Hydrazones may cause irritation upon contact with skin and eyes.
  • Respiratory irritation: Inhalation of hydrazones may irritate the respiratory tract.
, including:

  • Oxidation: The hydroxylamine group can be oxidized to form corresponding oximes or nitriles.
  • Reduction: Depending on the reducing agent, the compound can be reduced to form amines.
  • Substitution Reactions: The triazole ring can engage in substitution reactions, allowing for the introduction of different substituents that may alter its properties.

Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The substitution reactions may involve alkyl halides or acyl chlorides under acidic or basic conditions.

N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}hydroxylamine exhibits significant biological activity. Its structure allows it to interact with various biological targets, such as enzymes and receptors. The triazole ring is known for its ability to form hydrogen bonds and coordinate with metal ions, which can modulate enzyme activity and influence biological pathways. Research has indicated that compounds with similar structures often display antifungal and antibacterial properties, suggesting potential therapeutic applications.

The synthesis of N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}hydroxylamine typically involves:

  • Formation of the Triazole Ring: This can be achieved through reactions involving 4-bromobenzaldehyde and 1H-1,2,4-triazole under basic conditions.
  • Condensation Reaction: The hydroxylamine group is introduced via a condensation reaction with hydroxylamine hydrochloride in the presence of a suitable base.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography.

These methods allow for the efficient production of the compound while maintaining high yields.

N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}hydroxylamine has several applications:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug discovery efforts targeting infectious diseases.
  • Agricultural Chemicals: Its antifungal properties make it a candidate for use in crop protection products.
  • Research Tools: The compound can be utilized in biochemical assays to study enzyme interactions and mechanisms.

Studies exploring the interactions of N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}hydroxylamine with various biological targets have revealed that it can effectively inhibit certain enzymes involved in pathogenic processes. Molecular docking studies suggest that the compound binds effectively to active sites of target proteins, influencing their activity and potentially leading to therapeutic effects.

Several compounds share structural similarities with N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}hydroxylamine:

Compound NameStructure FeaturesUnique Properties
(4-(1H-imidazol-1-yl)phenyl)methanamineImidazole instead of triazoleDifferent biological activity profile
(4-(1H-1,2,4-triazol-1-yl)phenolHydroxyl group instead of hydroxymethylEnhanced solubility
(4-(1H-pyrazol-1-yl)phenyl)methanaminePyrazole ringDistinct pharmacological properties
(4-(benzothiazol-2-yl)phenyl)methanamineBenzothiazole moietyUnique interaction patterns with biological targets

The uniqueness of N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}hydroxylamine lies in its combination of both the triazole ring and hydroxymethyl functionality, providing a balance of reactivity and stability that is advantageous for various applications in medicinal chemistry and beyond.

XLogP3

1.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

188.06981089 g/mol

Monoisotopic Mass

188.06981089 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-16-2023

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